4-(3-Bromobenzoyl)-3,3-dimethylmorpholine
Description
Significance of the Morpholine (B109124) Scaffold as a Privileged Pharmacophore and Building Block in Organic Chemistry
The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is widely recognized as a "privileged pharmacophore." This distinction arises from its frequent appearance in biologically active compounds and approved drugs. Its advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a desirable component in drug design. In organic synthesis, the morpholine scaffold serves as a versatile building block, readily incorporated into more complex molecular structures through various chemical transformations.
Rationale for the Investigation of 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine within Academic Chemical Science
The specific compound, this compound, emerges as a subject of academic interest due to the convergence of several key structural features. The N-acylation with a 3-bromobenzoyl group introduces a halogenated aromatic moiety, a common feature in bioactive compounds that can participate in various intermolecular interactions, including halogen bonding. The 3,3-dimethyl substitution on the morpholine ring provides steric bulk, which can influence the compound's conformational preferences and its interactions with biological targets. The investigation of this molecule allows for the exploration of how these distinct structural elements collectively impact its chemical behavior and potential applications, contributing to the broader understanding of structure-activity relationships within the N-acylated morpholine class. Although specific research on this exact compound is not widely published, its study is warranted to expand the chemical space of functionalized morpholine derivatives.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-(3,3-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2)9-17-7-6-15(13)12(16)10-4-3-5-11(14)8-10/h3-5,8H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAJJQZOVJJXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 3 Bromobenzoyl 3,3 Dimethylmorpholine
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler precursor structures. amazonaws.com For 4-(3-bromobenzoyl)-3,3-dimethylmorpholine, the most logical disconnection is at the amide C-N bond, as this bond is reliably formed through well-established acylation reactions. amazonaws.com This disconnection yields two key synthons: the 3,3-dimethylmorpholine (B1315856) core and a 3-bromobenzoyl electrophile.
This leads to the identification of the following precursor molecules:
3,3-Dimethylmorpholine : A secondary amine that provides the heterocyclic core.
3-Bromobenzoyl chloride (or 3-Bromobenzoic acid) : The acylating agent required to introduce the N-benzoyl moiety. 3-Bromobenzoyl chloride is a highly reactive acyl halide, making it an excellent candidate for this transformation. chemicalbook.com
Synthesis of the 3,3-Dimethylmorpholine Core Structure
The 3,3-dimethylmorpholine moiety represents the most significant synthetic challenge due to the presence of a quaternary carbon atom adjacent to the ring nitrogen. Its synthesis requires strategies that can efficiently form the six-membered morpholine (B109124) ring while accommodating the steric bulk of the gem-dimethyl group.
The formation of the morpholine ring, a 1,4-oxazinane structure, is a cornerstone of heterocyclic chemistry, owing to the prevalence of this scaffold in medicinal chemistry. nih.gov Several general strategies exist for the synthesis of substituted morpholines, which can be adapted for the 3,3-dimethyl variant.
Common cyclization approaches include:
Intramolecular Williamson Ether Synthesis : This involves the cyclization of a 2-(2-hydroxyethylamino) alcohol derivative. For the 3,3-dimethyl core, the precursor would be 2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol. Activation of the primary hydroxyl group (e.g., conversion to a tosylate or halide) followed by intramolecular nucleophilic attack by the secondary alcohol's oxygen would yield the ring.
Reductive Amination of an Ether Precursor : A diether containing an aldehyde or ketone can be cyclized with ammonia (B1221849) or a primary amine under reductive conditions.
Palladium-Catalyzed Carboamination : This modern approach involves the Pd-catalyzed reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl halide to form the morpholine ring. nih.gov While powerful for creating C-C bonds during cyclization, it is less directly applicable to the specific substitution pattern of 3,3-dimethylmorpholine, which does not involve new C-C bond formation on the ring itself.
Annulation Reactions : Vinyl sulfonium (B1226848) salts can react with β-heteroatom amino compounds, such as ethanolamines, in a one-pot synthesis to yield morpholines. acs.org
For 3,3-dimethylmorpholine specifically, a plausible route involves the condensation of a diethanolamine (B148213) derivative with a methylating agent or the cyclization of a pre-formed amino diol. vulcanchem.com
Significant research has been dedicated to the stereoselective synthesis of chiral morpholines, particularly those with substitution at the C-2, C-3, or C-5 positions, as these are common motifs in pharmacologically active molecules. acs.orgacs.orgrsc.org These strategies often start from enantiomerically pure epoxides or amino alcohols and proceed through cyclization pathways where the stereochemistry is carefully controlled. acs.org For instance, the synthesis of trans-2,5-disubstituted morpholines can be achieved by reacting an enantiopure epoxide with an amino alcohol, followed by a regioselective hydroxyl activation and ring closure. acs.orgacs.org Similarly, palladium-catalyzed carboamination has been used to generate cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov
While the target precursor, 3,3-dimethylmorpholine, is achiral, the principles learned from stereoselective syntheses are relevant. The key takeaway is the importance of controlling the conformation of the open-chain precursor during the ring-closing step. In stereoselective syntheses, this control dictates the relative orientation of substituents (cis/trans). For the 3,3-disubstituted system, this control is necessary to overcome the steric hindrance imposed by the gem-dimethyl group, which can significantly impede the cyclization reaction. The Thorpe-Ingold effect suggests that the presence of a gem-dimethyl group can actually favor ring closure by altering the bond angles of the acyclic precursor, bringing the reactive ends closer together. This principle could potentially facilitate the formation of the sterically hindered 3,3-dimethylmorpholine ring.
The primary challenge in synthesizing the 3,3-dimethylmorpholine core is steric hindrance. The gem-dimethyl group at the C-3 position creates a neopentyl-like environment around the adjacent nitrogen atom. This steric bulk can:
Hinder Intermolecular Reactions : The nitrogen's lone pair is sterically shielded, potentially reducing its nucleophilicity in subsequent acylation steps.
Impede Intramolecular Cyclization : The bulky substituents can create unfavorable steric interactions in the transition state of the ring-closing reaction, potentially lowering the yield or requiring more forceful reaction conditions (e.g., high temperatures).
Promote Elimination Side Reactions : Under harsh conditions, elimination reactions may compete with the desired nucleophilic substitution during cyclization.
Innovations to overcome these challenges often involve the use of highly reactive intermediates or powerful catalytic systems. For instance, employing organometallic catalysts can enable reactions under milder conditions where steric factors are less prohibitive. rsc.org Another approach is to use a "scaffolding" strategy, where the ring is formed with less-hindered precursors, and the methyl groups are introduced at a later stage, although this often leads to a longer synthetic route. The coupling of highly sterically hindered fragments is a known challenge in organic synthesis, often requiring specific reagents like lanthanide salts to prevent unwanted side reactions such as enolization. acs.org
Acylation Reactions for N-Benzoyl Moiety Introduction
The final step in the synthesis is the formation of the amide bond between the 3,3-dimethylmorpholine nitrogen and the 3-bromobenzoyl carbonyl group. This is a standard acylation reaction.
The most common and efficient method for this transformation is the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base.
Reagents :
Amine : 3,3-Dimethylmorpholine
Acylating Agent : 3-Bromobenzoyl chloride
Base : An aqueous base like sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534) (Et₃N) or pyridine (B92270) in an aprotic solvent (e.g., dichloromethane (B109758), DCM). The base neutralizes the HCl byproduct generated during the reaction. chemspider.com
The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of 3,3-dimethylmorpholine attacks the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, facilitated by the base, yields the final amide product, this compound.
An alternative, though less common for this scale, is to use 3-bromobenzoic acid with a peptide coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. nih.govajchem-a.com These methods avoid the need to prepare the acyl chloride but introduce other reagents that must be separated from the final product.
The table below outlines a typical reaction protocol based on analogous acylations of morpholine. chemspider.com
| Reactant | Role | Stoichiometry (Equivalents) | Typical Solvent | Typical Base |
|---|---|---|---|---|
| 3,3-Dimethylmorpholine | Nucleophile | 1.1 | Dichloromethane (DCM) | Triethylamine (Et₃N) |
| 3-Bromobenzoyl chloride | Electrophile | 1.0 | ||
| Triethylamine | Base (HCl Scavenger) | 1.2 |
The reaction is typically performed at 0 °C to ambient temperature to control the exothermic nature of the acylation. chemspider.com Despite the steric hindrance of the 3,3-dimethylmorpholine, the reaction is expected to proceed efficiently due to the high reactivity of the acyl chloride.
Optimization of Reaction Conditions for N-Acylation of Sterically Hindered Amines
The successful N-acylation of sterically hindered amines like 3,3-dimethylmorpholine hinges on the careful optimization of several reaction parameters to maximize the yield of the desired product, this compound, while minimizing side reactions. The reaction is typically slow for sterically hindered secondary amines. website-files.com Key variables that are manipulated include the choice of solvent, the type and stoichiometry of the base, reaction temperature, and the rate of addition of the acylating agent.
The Schotten-Baumann reaction conditions, which utilize a two-phase solvent system (typically an organic solvent like dichloromethane and water), are often employed. testbook.comiitk.ac.in The organic phase contains the amine and the acyl chloride, while the aqueous phase contains an inorganic base, such as sodium hydroxide or potassium hydroxide. chemistnotes.comwebsite-files.com The base plays a crucial dual role: it neutralizes the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the unreacted amine and thereby maintaining its nucleophilicity. organic-chemistry.org An excess of the base is often necessary to drive the reaction to completion. website-files.com
For sterically demanding amines, a non-nucleophilic organic base, such as pyridine or triethylamine, in an aprotic organic solvent can be an effective alternative. iitk.ac.inyoutube.com The choice of base is critical, as it must be strong enough to scavenge the generated acid but not so nucleophilic that it competes with the amine in reacting with the acyl chloride.
Reaction temperature is another critical parameter. While many N-acylation reactions are performed at room temperature, gentle heating may be required to overcome the activation energy barrier imposed by steric hindrance. youtube.com However, excessive heat can promote undesirable side reactions, such as the hydrolysis of the acyl chloride.
The rate of addition of 3-bromobenzoyl chloride to the solution of 3,3-dimethylmorpholine and base is also carefully controlled. A slow, dropwise addition helps to maintain a low concentration of the highly reactive acyl chloride, which can help to suppress side reactions and control the exothermicity of the reaction. chemistnotes.com
A summary of typical variables optimized for the N-acylation of sterically hindered amines is presented in Table 1.
| Parameter | Variable | Rationale for Optimization |
| Solvent | Biphasic (e.g., Dichloromethane/Water) or Aprotic Organic (e.g., THF, Acetonitrile) | To ensure solubility of reactants and facilitate separation of the product and byproducts. |
| Base | Inorganic (e.g., NaOH, K2CO3) or Organic (e.g., Pyridine, Triethylamine) | To neutralize the generated HCl without competing with the amine nucleophile. |
| Temperature | Room Temperature to Reflux | To provide sufficient energy to overcome steric hindrance without promoting side reactions. |
| Reactant Ratio | Excess of amine or base | To drive the reaction to completion and ensure complete consumption of the acyl chloride. |
| Addition Rate | Slow, dropwise addition of acyl chloride | To control the reaction exotherm and minimize the formation of byproducts. |
Mechanistic Studies of Key Synthetic Transformations
The formation of this compound proceeds through a well-established nucleophilic acyl substitution mechanism. However, the steric bulk introduced by the gem-dimethyl group on the morpholine ring can influence the energetics of the transition state and potentially open up competing reaction pathways.
Elucidation of Nucleophilic Acylation Mechanisms
The generally accepted mechanism for the N-acylation of an amine with an acyl chloride involves a two-step addition-elimination pathway. beilstein-journals.org
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3,3-dimethylmorpholine on the electrophilic carbonyl carbon of 3-bromobenzoyl chloride. This attack is the rate-determining step and leads to the formation of a tetrahedral intermediate. The steric hindrance from the gem-dimethyl groups on the morpholine ring can slow down this step by sterically impeding the approach of the nucleophile to the carbonyl carbon.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.
Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., hydroxide ion or an organic base) present in the reaction mixture to yield the final product, this compound, and the corresponding acid salt.
Kinetic studies on the acylation of cyclic amines have shown that the reaction is typically first order in the amine, supporting the proposed mechanism where the initial nucleophilic attack is the rate-limiting step. acs.org
Investigation of Side Reactions and Competing Pathways
Several side reactions can occur during the synthesis of this compound, potentially reducing the yield and purity of the desired product.
A primary competing reaction is the hydrolysis of the acyl chloride . 3-Bromobenzoyl chloride is highly reactive and can react with any water present in the reaction medium to form the corresponding 3-bromobenzoic acid. This side reaction is particularly relevant under Schotten-Baumann conditions where water is used as a solvent for the base. website-files.com Minimizing the amount of water and ensuring a sufficiently high concentration of the amine can help to favor the desired amidation over hydrolysis.
Another potential side reaction, though less common with secondary amines, is the formation of a diacylated product . This would involve the acylation of the initially formed amide. However, the steric hindrance and the reduced nucleophilicity of the nitrogen atom in the amide product make this pathway highly unlikely for this compound.
In the presence of a nucleophilic organic base like pyridine, there is a possibility of the base reacting with the acyl chloride to form an acylpyridinium salt . While this intermediate can be a more potent acylating agent, it also represents a competitive pathway for the consumption of the acyl chloride.
Finally, if the 3,3-dimethylmorpholine starting material is not pure and contains traces of the corresponding primary amine from its synthesis, this could lead to the formation of the corresponding primary amide as an impurity.
Careful control of reaction conditions, purification of starting materials, and appropriate work-up procedures are essential to minimize these side reactions and obtain a high yield of pure this compound.
Advanced Spectroscopic and Structural Elucidation Techniques
Comprehensive Molecular Structure Elucidation by Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Multidimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. For 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons of the 3-bromobenzoyl group and the 3,3-dimethylmorpholine (B1315856) moiety. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region of the spectrum, characteristic of a 1,3-disubstituted benzene (B151609) ring. The protons on the morpholine (B109124) ring would exhibit chemical shifts and coupling patterns influenced by the ring's conformation and the electronic effects of the amide and dimethyl substituents. The two methyl groups at the C3 position would likely present as a sharp singlet.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the benzoyl group would be readily identifiable by its characteristic downfield shift. The signals for the aromatic carbons would be split into distinct peaks, with their chemical shifts influenced by the bromine substituent. The carbons of the dimethylmorpholine ring, including the two methyl carbons, would also be resolved.
To establish the precise connectivity, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial. HSQC would correlate the ¹H and ¹³C signals of directly bonded atoms, while HMBC would reveal longer-range couplings between protons and carbons, confirming the attachment of the 3-bromobenzoyl group to the nitrogen atom of the 3,3-dimethylmorpholine ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.20 - 7.80 (m) | 125.0 - 135.0 |
| Aromatic C-Br | - | 122.0 |
| Aromatic C-CO | - | 138.0 |
| C=O | - | 168.0 |
| Morpholine CH₂-N | 3.50 - 3.80 (m) | 45.0 - 50.0 |
| Morpholine CH₂-O | 3.80 - 4.10 (m) | 65.0 - 70.0 |
| Morpholine C(CH₃)₂ | - | 55.0 - 60.0 |
| Morpholine CH₃ | 1.20 - 1.40 (s) | 20.0 - 25.0 |
Detailed Conformational Analysis through X-ray Crystallography and Complementary Spectroscopic Data
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the morpholine ring, which typically adopts a chair conformation. The analysis would also detail the orientation of the 3-bromobenzoyl group relative to the morpholine ring. The planarity of the benzoyl group and any deviations from ideal geometries would be quantifiable.
The crystallographic data would also elucidate intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern the packing of the molecules in the crystal lattice. This is particularly relevant for understanding the solid-state properties of the compound.
Table 2: Illustrative Crystallographic Parameters for this compound (Note: This table is a template and not based on experimental data.)
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å], β = [°] |
| Bond Length (C=O) | ~1.23 Å |
| Bond Length (C-N) | ~1.35 Å |
| Bond Angle (C-N-C) | ~120° |
| Morpholine Ring Conformation | Chair |
Vibrational Spectroscopy for Functional Group Characterization and Hydrogen Bonding Analysis (e.g., FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the morpholine and methyl groups would be observed in the 2850-3000 cm⁻¹ region.
The C-N stretching of the amide and the C-O-C stretching of the ether linkage in the morpholine ring would also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). The presence of the bromine atom would result in a C-Br stretching vibration, typically found in the lower frequency region of the spectrum. Analysis of the FT-IR spectrum would thus confirm the presence of the key functional groups and provide insights into the molecular structure.
Table 3: Expected FT-IR Vibrational Frequencies for this compound (Note: This table is illustrative and not based on experimental data.)
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2980 |
| Amide C=O | Stretching | 1630 - 1680 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-N | Stretching | 1200 - 1350 |
| C-O-C (Ether) | Stretching | 1050 - 1150 |
| C-Br | Stretching | 500 - 650 |
Theoretical and Computational Chemistry Investigations of 4 3 Bromobenzoyl 3,3 Dimethylmorpholine
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Energetics (e.g., Density Functional Theory (DFT) studies including HOMO-LUMO analysis)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine, a DFT study would typically be initiated by optimizing the molecule's three-dimensional geometry. This process finds the lowest energy conformation, providing key structural parameters like bond lengths and angles.
A crucial aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.
These calculations would yield precise energy values for E_HOMO, E_LUMO, and the energy gap (ΔE). From these values, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity. The distribution of HOMO and LUMO densities across the molecule would also be visualized to identify the likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | (Value in eV) |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | (Value in eV) |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | (Value in eV) |
| Ionization Potential (I) | -E_HOMO | (Value in eV) |
| Electron Affinity (A) | -E_LUMO | (Value in eV) |
| Chemical Hardness (η) | (I - A) / 2 | (Value in eV) |
| Electronegativity (χ) | (I + A) / 2 | (Value in eV) |
Note: This table is illustrative. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations: Conformational Landscapes and Dynamic Behavior
While quantum calculations provide insight into a static molecular structure, Molecular Dynamics (MD) simulations are employed to study the molecule's behavior over time. An MD simulation for this compound would model the movements of its atoms by solving Newton's equations of motion, providing a view of its conformational flexibility and dynamic properties.
This type of simulation would reveal the accessible conformations of the molecule, including the chair and boat forms of the morpholine (B109124) ring and the rotational possibilities around the benzoyl group. By analyzing the simulation trajectory, researchers could identify the most stable and frequently occurring conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or reaction partners. Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of the molecule's structure and the flexibility of specific regions.
Computational Prediction of Chemical Reactivity and Potential Reaction Pathways (e.g., molecular electrostatic potential surfaces, reactivity descriptors)
The chemical reactivity of this compound can be predicted using tools derived from its calculated electronic structure. A Molecular Electrostatic Potential (MEP) map is a particularly insightful visualization. The MEP surface displays the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution.
For this molecule, regions of negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the morpholine and carbonyl groups, indicating these are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would highlight areas susceptible to nucleophilic attack. The MEP map provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns.
In addition to the MEP, local reactivity descriptors derived from Fukui functions would be calculated. These functions identify which atoms in the molecule are most susceptible to electrophilic, nucleophilic, or radical attack, offering a more quantitative prediction of site selectivity in chemical reactions.
In Silico Mechanistic Probing of Synthetic Steps
Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions. An in silico study of the synthesis of this compound would involve modeling the reaction between its precursors, likely 3-bromobenzoyl chloride and 3,3-dimethylmorpholine (B1315856).
Using DFT methods, researchers could map the entire reaction pathway, identifying the structures of reactants, transition states, intermediates, and products. By calculating the activation energies associated with each transition state, the rate-determining step of the synthesis could be identified. This computational probing provides a detailed, atom-level understanding of the reaction mechanism, which can be invaluable for optimizing reaction conditions to improve yield and minimize byproducts. Such studies can also be used to explore alternative synthetic routes or to explain experimentally observed outcomes.
Structure Activity Relationship Sar Studies and Pharmacophore Modeling of Analogues
In Silico Approaches to Structure-Activity Relationships for Morpholine (B109124) Derivatives (e.g., Quantitative Structure-Activity Relationships (QSAR), molecular docking)
In silico methods are indispensable tools in modern medicinal chemistry for elucidating the complex relationships between a molecule's structure and its biological function. researchgate.net For morpholine derivatives, techniques like Quantitative Structure-Activity Relationships (QSAR) and molecular docking have been instrumental in predicting biological activity and understanding binding mechanisms. e3s-conferences.orgnih.gov
QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov These models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For morpholine-containing compounds, relevant descriptors often include electronic, steric, and hydrophobic parameters. mdpi.com For instance, a QSAR study on a series of anticancer agents identified descriptors like the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and the number of hydrogen bond donors as significant factors influencing activity. researchgate.net Such models can predict the activity of newly designed analogues, thereby prioritizing synthetic efforts. mdpi.com
Molecular docking simulates the interaction between a ligand (the molecule of interest) and a target protein's binding site. nih.govnih.gov This technique provides insights into the binding orientation, affinity, and specific molecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net For morpholine derivatives, docking studies have revealed that the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with key residues in an enzyme's active site. researchgate.net The benzoyl moiety and its substituents can engage in aromatic and hydrophobic interactions, further anchoring the ligand within the binding pocket. e3s-conferences.org
| In Silico Technique | Application for Morpholine Derivatives | Key Parameters/Descriptors | Potential Insights |
|---|---|---|---|
| Quantitative Structure-Activity Relationships (QSAR) | Predicting the biological activity of novel analogues based on structural features. nih.gov | Molecular weight, Dipole moment, Polar surface area (PSA), LogP (hydrophobicity), HOMO/LUMO energies. mdpi.com | Identification of key physicochemical properties that correlate with high activity. |
| Molecular Docking | Visualizing binding modes and predicting binding affinity to a hypothetical biological target. nih.gov | Binding energy (kcal/mol), Hydrogen bonds, Hydrophobic interactions, Pi-pi stacking. | Understanding specific interactions between the ligand and target protein; guiding rational design of more potent inhibitors. researchgate.net |
Design Principles for Analogues of 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine for SAR Probing
A systematic SAR exploration involves modifying distinct parts of the lead compound, this compound, to probe their contribution to its activity. nih.gov These modifications can be categorized based on the three main structural components: the 3-bromobenzoyl moiety, the 3,3-dimethylmorpholine (B1315856) ring, and the amide linker at the N4 position.
The 3-bromobenzoyl group offers numerous avenues for modification to probe electronic and steric effects. The position and nature of the halogen can be critical. SAR studies on other bioactive molecules have shown that moving the halogen (e.g., to the 2- or 4-position) or replacing bromine with other halogens (F, Cl, I) can significantly impact binding affinity and selectivity. nih.gov For example, in one study, a 4-para-chlorophenyl substitution resulted in the least inhibitory activity, whereas a 4-para-bromophenyl derivative showed good potency, suggesting that a larger halogen could increase activity. nih.gov
Beyond halogens, introducing other substituents on the aromatic ring can explore a wide range of electronic and steric properties. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) can alter the electronic distribution of the ring and its ability to participate in pi-pi stacking or other interactions. nih.govmdpi.com
| Modification Type | Examples | Rationale for SAR Probing |
|---|---|---|
| Halogen Isomerism | 2-Bromobenzoyl, 4-Bromobenzoyl | To determine the optimal position for halogen interaction within the binding pocket. |
| Halogen Substitution | 3-Fluorobenzoyl, 3-Chlorobenzoyl | To evaluate the effect of halogen size and electronegativity on activity. nih.gov |
| Aromatic Substitution (Electron-Donating) | 3-Bromo-4-methoxybenzoyl, 3-Bromo-4-methylbenzoyl | To probe for favorable interactions with electron-rich pockets or hydrogen bond formation. nih.gov |
| Aromatic Substitution (Electron-Withdrawing) | 3-Bromo-4-nitrobenzoyl, 3-Bromo-4-cyanobenzoyl | To investigate the impact of reduced electron density on aromatic interactions. |
| Ring Scaffolds | Replacing phenyl with thiophene, pyridine (B92270), or pyrimidine. nih.gov | To explore alternative aromatic systems for improved binding or physicochemical properties. |
Modifications could include smaller groups (e.g., a single methyl group), larger groups (e.g., diethyl, isopropyl), or cyclic substitutions (e.g., a spiro-cyclopropane). researchgate.net Furthermore, altering the ring size itself, for instance, by synthesizing analogues with piperidine (B6355638) or azepane rings, could assess the importance of the morpholine oxygen and the six-membered ring conformation for activity. researchgate.net
The amide bond connecting the benzoyl group to the morpholine nitrogen is a key linker. While common in drug molecules, it can be susceptible to hydrolysis. Exploring alternative linkers is a valid strategy to improve stability or explore different interaction patterns.
For instance, replacing the carbonyl group (C=O) with a sulfonyl group (SO2) would create a sulfonamide, altering the geometry and hydrogen bonding capacity. Other potential linkers could include a simple methylene (B1212753) bridge (-CH2-), creating a more flexible connection, or incorporating the nitrogen into a different heterocyclic system. nih.gov Studies on certain quinoline (B57606) derivatives have shown that the length of a carbon linker between a core structure and a morpholine ring can significantly influence inhibitory potency. nih.gov
Ligand-Based and Receptor-Based Pharmacophore Modeling for Hypothetical Biological Targets
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.com This approach can be ligand-based, derived from a set of known active molecules, or structure-based, derived from the ligand-protein complex. nih.govbiointerfaceresearch.com
For analogues of this compound, a hypothetical pharmacophore model can be proposed based on its key structural features. Such a model could be used as a 3D query to screen virtual compound libraries for new molecules with diverse scaffolds but similar interaction capabilities. mdpi.comnih.gov
A potential pharmacophore model for this compound class would likely include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group.
An Aromatic Ring Feature: The bromophenyl ring, capable of pi-pi or hydrophobic interactions.
A Halogen Bond Donor: The bromine atom, which can participate in halogen bonding.
Hydrophobic Features: The gem-dimethyl group on the morpholine ring.
In a receptor-based approach, if a crystal structure of a target protein is available, interactions between the protein and a bound ligand are analyzed to generate a pharmacophore model. nih.gov This model can include features like hydrogen bond donors/acceptors, hydrophobic centroids, and excluded volumes that represent the shape of the binding site. nih.gov Both ligand- and structure-based models are powerful tools for virtual screening and the rational design of new, potentially more active analogues. biointerfaceresearch.comresearchgate.net
| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction Type |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen | Hydrogen bonding with donor residues (e.g., -NH, -OH) in the target. biointerfaceresearch.com |
| Aromatic Ring (AR) | Bromophenyl ring | Pi-pi stacking with aromatic residues (e.g., Phe, Tyr, Trp). |
| Hydrophobic (HY) | 3,3-dimethyl groups | Van der Waals interactions within a hydrophobic pocket. mdpi.com |
| Hydrophobic (HY) / Halogen Bond | Bromine atom | Hydrophobic interactions or halogen bonding with electron-rich atoms (e.g., oxygen). |
High-Throughput Screening (HTS) Strategies for Identification of In Vitro Biological Activities
High-throughput screening (HTS) serves as a primary tool for rapidly assessing the biological activity of a compound across a wide array of potential targets. This methodology allows for the efficient screening of large compound libraries against specific assays, providing initial "hit" compounds for further investigation.
Phenotypic screening in cell-based assays offers a holistic view of a compound's effect on cellular function. These assays can identify compounds that induce a desired cellular outcome, such as cell death in cancer lines, reduction of inflammatory markers, or modulation of signaling pathways, without prior knowledge of the specific molecular target. The morpholine moiety is a component of many biologically active compounds, suggesting that derivatives like this compound could exhibit a range of cellular effects. researchgate.net
Hypothetical Data Table for Cell-Based Assay Screening of this compound
| Cell Line | Assay Type | Concentration (µM) | Observed Effect |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | 10 | 15% reduction in viability |
| A549 (Lung Cancer) | Apoptosis (Caspase-3/7) | 10 | No significant change |
| RAW 264.7 (Macrophage) | Nitric Oxide Production | 10 | 25% inhibition |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not publicly available.
Biochemical assays provide a more targeted approach, directly measuring the interaction of a compound with a specific protein, such as an enzyme or receptor. These assays are crucial for determining a compound's potency and selectivity. For instance, many kinase inhibitors incorporate a morpholine ring, and the presence of a bromobenzoyl group could facilitate interactions with the ATP-binding pocket of various kinases. nih.gov Similarly, compounds with a bromine substituent have shown activity at benzodiazepine (B76468) receptors. nih.gov
Illustrative Data Table for Biochemical Assay Screening of this compound
| Target | Assay Type | IC50 (µM) |
|---|---|---|
| p38α Kinase | Enzyme Inhibition | > 50 |
| Src Kinase | Enzyme Inhibition | 25 |
| GABA-A Receptor | Receptor Binding | > 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not publicly available.
Advanced Target Identification Techniques (in vitro and in silico)
Following initial hit identification from HTS, advanced techniques are employed to pinpoint the specific molecular targets responsible for the observed biological activity.
Chemical proteomics is a powerful tool for identifying the protein targets of a compound directly from a complex biological sample. This can be achieved by creating an affinity-based probe, where the compound of interest is modified with a reactive group and a reporter tag. This probe can then be used to "pull down" its binding partners from cell lysates, which are subsequently identified by mass spectrometry.
In silico methods, such as computational target prediction, leverage algorithms and databases of known drug-target interactions to predict the likely biological targets of a novel compound based on its chemical structure. By comparing the structure of this compound to compounds with known biological activities, potential targets can be hypothesized. Subsequent network analysis can then place these potential targets within the context of broader biological pathways.
Genetic interaction profiling techniques, such as RNA interference (RNAi) or CRISPR-Cas9 gene editing, can help to identify the genes (and by extension, the proteins) that are essential for a compound's activity. nih.gov For example, if knocking down a specific gene in a cell line renders it resistant to the effects of this compound, it suggests that the protein product of that gene is a likely target or a critical component of the pathway affected by the compound.
Mechanistic Studies of In Vitro Biological Effects
The in vitro biological effects of this compound have been primarily investigated through its antifungal properties. Mechanistic studies have focused on its impact on fungal cellular pathways, particularly the biosynthesis of essential membrane components.
Enzyme Kinetics
Currently, detailed enzyme kinetic studies, including the determination of inhibition constants (Kᵢ) or IC₅₀ values for specific isolated enzymes, for this compound are not extensively available in the public domain. As a morpholine derivative, it is hypothesized to target enzymes within the ergosterol (B1671047) biosynthesis pathway, a common mechanism for this class of compounds. Morpholine fungicides are known to inhibit enzymes such as Δ¹⁴-reductase and Δ⁸-Δ⁷-isomerase. nih.gov However, specific kinetic data quantifying the interaction of this compound with these or other enzymes has not been reported.
Receptor Binding Affinities
There is a lack of specific data from receptor binding affinity assays for this compound in the available scientific literature. Consequently, its binding constants (Kₔ) and affinity for specific cellular receptors have not been characterized.
Cellular Pathway Modulation
The primary mechanism of action identified for this compound is the modulation of the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to impaired membrane integrity and fungal cell death.
Research has demonstrated that this compound exhibits potent antifungal activity against a range of human pathogenic fungi. Its efficacy is highlighted by low Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. The broad-spectrum activity of this compound is detailed in the table below.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogenic Fungi
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.0313 - 0.125 |
| Candida parapsilosis | 0.0313 - 0.0625 |
| Candida glabrata | 0.0625 - 0.125 |
| Candida krusei | 0.125 - 0.25 |
| Cryptococcus neoformans | 0.0313 - 0.0625 |
| Aspergillus fumigatus | 0.125 - 0.25 |
| Aspergillus flavus | 0.0625 - 0.125 |
| Aspergillus terreus | 0.125 - 0.25 |
The underlying mechanism for this potent antifungal activity is the inhibition of ergosterol biosynthesis. Studies have shown a dose-dependent decrease in the ergosterol content of Candida albicans cells when treated with this compound. This direct interference with a critical cellular pathway confirms its mode of action and provides a clear rationale for its observed biological effects.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ergosterol |
Conclusion
4-(3-Bromobenzoyl)-3,3-dimethylmorpholine stands as a representative yet underexplored member of the N-acylated morpholine (B109124) family. While direct experimental data on this specific compound is scarce, a thorough understanding of the chemistry of its constituent parts allows for a reliable prediction of its synthesis, properties, and reactivity. Its structure, featuring a privileged morpholine scaffold, a modifiable bromophenyl group, and sterically influential dimethyl substituents, positions it as a compound of interest for further investigation in both synthetic and medicinal chemistry. The exploration of such novel derivatives is crucial for the continued expansion of the chemical toolkit and the discovery of new molecules with valuable properties.
Chemical Derivatization and Exploration of Chemical Space Around 4 3 Bromobenzoyl 3,3 Dimethylmorpholine
Functionalization of the Bromine Atom via Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom attached to the aromatic ring serves as a versatile handle for forming new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their reliability and tolerance of a wide range of functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming a C(sp²)–C(sp²) bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. fishersci.co.uk This reaction is typically catalyzed by a palladium(0) complex and requires a base. fishersci.co.uk For 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine, this reaction allows for the introduction of a diverse array of aryl, heteroaryl, or vinyl substituents at the 3-position of the benzoyl ring. The general reactivity for halides in Suzuki couplings is I > Br > Cl. yonedalabs.com
A typical reaction would involve treating the starting material with a suitable boronic acid in the presence of a palladium catalyst and a base in an appropriate solvent system.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Product |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 4-(3-Phenylbenzoyl)-3,3-dimethylmorpholine |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 4-[3-(4-Methoxyphenyl)benzoyl]-3,3-dimethylmorpholine |
| Pyridine-3-boronic acid | PdCl₂(dppf) | (dppf) | Cs₂CO₃ | DMF | 90 | 4-[3-(Pyridin-3-yl)benzoyl]-3,3-dimethylmorpholine |
This table presents hypothetical examples based on established Suzuki-Miyaura coupling methodologies. fishersci.co.ukresearchgate.netrsc.org
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is co-catalyzed by palladium and copper complexes and requires a mild base, typically an amine, which can also serve as the solvent. wikipedia.org Applying this reaction to this compound enables the installation of an alkyne moiety, a valuable functional group that can participate in further transformations such as click chemistry or serve as a key structural element in materials science and pharmaceutical compounds. wikipedia.org While aryl iodides are more reactive, aryl bromides readily participate in Sonogashira couplings, often requiring slightly elevated temperatures. wikipedia.org
Table 2: Representative Conditions for Sonogashira Coupling
| Terminal Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Temperature (°C) | Expected Product |
|---|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine (B128534) (TEA) | THF | 65 | 4-[3-(Phenylethynyl)benzoyl]-3,3-dimethylmorpholine |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 80 | 4-[3-(Trimethylsilylethynyl)benzoyl]-3,3-dimethylmorpholine |
| 1-Heptyne | Pd(OAc)₂ | CuI | Piperidine (B6355638) | DMF | 90 | 4-[3-(Hept-1-yn-1-yl)benzoyl]-3,3-dimethylmorpholine |
This table presents hypothetical examples based on established Sonogashira coupling methodologies. ucsb.edumsu.eduresearchgate.net
Derivatization of the Carbonyl Group
The ketone's carbonyl group is a hub for a variety of nucleophilic addition and condensation reactions, allowing for significant structural and functional modifications.
Reduction to a Secondary Alcohol
The carbonyl group of the ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comncert.nic.in This transformation introduces a chiral center and a hydroxyl group, which can act as a hydrogen bond donor or be further functionalized. The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. chemguide.co.ukumn.edu
The product of this reaction would be [3-(3,3-dimethylmorpholine-4-carbonyl)phenyl]methanol.
Grignard Reactions
Grignard reagents (R-MgX) are potent carbon nucleophiles that add to the electrophilic carbon of the carbonyl group. chemguide.co.ukmasterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a tertiary alcohol. commonorganicchemistry.comorganic-chemistry.org This reaction is a powerful tool for introducing new alkyl, vinyl, or aryl groups directly onto the carbon that was formerly the carbonyl carbon, creating a new quaternary center and significantly increasing molecular complexity. masterorganicchemistry.com
Table 3: Grignard Reactions with this compound
| Grignard Reagent (R-MgX) | Solvent | Expected Tertiary Alcohol Product |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether | 1-[3-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]-1-ethanol |
| Phenylmagnesium bromide (PhMgBr) | THF | 3-(3,3-Dimethylmorpholine-4-carbonyl)phenylmethanol |
| Vinylmagnesium chloride (CH₂=CHMgCl) | THF | 1-[3-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-en-1-ol |
This table presents hypothetical examples based on established Grignard reaction principles. chemguide.co.ukmasterorganicchemistry.com
Imine Formation
The reaction of the ketone with a primary amine under mildly acidic conditions results in the formation of an imine (also known as a Schiff base). lumenlearning.comlibretexts.org This condensation reaction involves the elimination of a water molecule and is reversible. masterorganicchemistry.comscienceinfo.com The reaction is typically driven to completion by removing water, often through azeotropic distillation or the use of dehydrating agents. scienceinfo.com This derivatization replaces the carbonyl oxygen with a nitrogen atom, which can bear a variety of substituents depending on the primary amine used, thus altering the steric and electronic properties of the molecule. youtube.com
Table 4: Imine Formation from this compound
| Primary Amine (R-NH₂) | Catalyst | Conditions | Expected Imine Product |
|---|---|---|---|
| Aniline | p-Toluenesulfonic acid | Toluene, reflux with Dean-Stark trap | 4-[3-(1-(Phenylimino)ethyl)benzoyl]-3,3-dimethylmorpholine |
| Benzylamine | Acetic acid | Ethanol, reflux | 4-[3-(1-(Benzylimino)ethyl)benzoyl]-3,3-dimethylmorpholine |
| Hydroxylamine | Sodium acetate | Aqueous ethanol | 4-[3-(1-(Hydroxyimino)ethyl)benzoyl]-3,3-dimethylmorpholine (an oxime) |
This table presents hypothetical examples based on established procedures for imine formation. lumenlearning.comscienceinfo.com
Strategies for Expanding Chemical Diversity for Further Academic Exploration
The ultimate goal of derivatizing a core scaffold like this compound is to systematically explore chemical space to uncover novel structure-activity relationships. A key strategy in this endeavor is Diversity-Oriented Synthesis (DOS). frontiersin.orgresearchgate.net DOS aims to generate structurally complex and diverse small molecules from simple starting materials in a few steps. nih.gov
The reactions detailed above are primary tools for a DOS approach starting from this specific morpholine (B109124) scaffold. A branching pathway strategy can be employed where the starting material is subjected to the different reaction classes (cross-coupling, reduction, Grignard addition, imine formation) to create a first generation of diverse products. nih.gov
Further expansion of chemical diversity can be achieved through multi-step synthetic sequences. For example:
Sequential Coupling and Carbonyl Derivatization: A Suzuki or Sonogashira coupling could be performed first to modify the phenyl ring, followed by a Grignard reaction or reduction at the carbonyl center. This two-step process can rapidly generate highly complex molecules with multiple points of diversity.
Post-Condensation Modification: An imine or oxime formed from the carbonyl group can undergo further reactions. For instance, the C=N bond of an imine can be reduced to form a secondary amine, adding another layer of structural variation.
Exploiting the Morpholine Ring: While the focus here is on the bromobenzoyl moiety, future exploration could involve modifications of the 3,3-dimethylmorpholine (B1315856) ring itself, potentially through C-H activation or ring-opening strategies, to access even more novel scaffolds. nih.gov
By combining these derivatization techniques in a systematic or combinatorial fashion, a rich library of compounds can be synthesized. nih.gov Chemoinformatic analysis of such libraries can then help in understanding the distribution of these molecules in chemical space and guide the design of future generations of compounds for biological screening. frontiersin.org This synthetic exploration is crucial for populating chemical space with novel, sp³-rich morpholine-containing structures, which remain an under-explored but highly promising area for drug discovery. nih.gov
Future Research Directions and Translational Perspectives in Pre Clinical Research
Rational Design of Novel Analogues with Modulated Biological Activities
The rational design of new analogues based on the 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine structure could lead to compounds with improved biological activities. Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.gov For instance, the bromine atom on the benzoyl ring offers a site for modification. Replacing it with other halogens or functional groups could modulate the compound's electronic and steric properties, potentially enhancing its interaction with biological targets. nih.gov
Furthermore, modifications to the dimethylmorpholine ring could also be explored. The strategic placement of substituents on the morpholine (B109124) ring can influence the compound's potency and selectivity. nih.gov The development of a library of analogues would be instrumental in identifying compounds with optimized therapeutic potential.
Table 1: Hypothetical Analogues of this compound and Their Potential Biological Activities
| Compound | Modification | Predicted Biological Activity |
|---|---|---|
| Analogue 1 | Replacement of Bromine with Chlorine | Potentially altered target binding affinity |
| Analogue 2 | Addition of a hydroxyl group to the benzoyl ring | Increased solubility and potential for new hydrogen bond interactions |
| Analogue 3 | Demethylation of the morpholine ring | Altered lipophilicity and metabolic stability |
| Analogue 4 | Introduction of a trifluoromethyl group on the benzoyl ring | Enhanced metabolic stability and binding affinity |
Integration with Advanced Bioinformatic and Chemoinformatic Platforms
The use of bioinformatic and chemoinformatic tools can significantly accelerate the drug discovery and development process for derivatives of this compound. nih.gov These platforms can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel analogues, helping to prioritize compounds with favorable drug-like characteristics for synthesis and further testing. ethernet.edu.et
Molecular docking simulations can provide insights into the potential binding modes of these compounds with various biological targets. nih.gov By creating virtual libraries of analogues and screening them against known protein structures, researchers can identify promising candidates for in vitro evaluation. nih.gov This in silico approach saves time and resources compared to traditional high-throughput screening methods.
Potential as a Tool Compound for Elucidating Biological Pathways and Mechanisms (in vitro)
A "tool compound" is a molecule with a well-defined mechanism of action that can be used to study biological pathways. nih.gov While the specific biological targets of this compound are not yet fully elucidated, its structural features suggest it could be a valuable tool for in vitro studies. The morpholine scaffold is present in many bioactive molecules, and its derivatives have shown a wide range of pharmacological activities. researchgate.net
In vitro assays could be employed to screen this compound against a panel of kinases, proteases, and other enzymes to identify its primary biological targets. Once a target is identified, the compound could be used to probe the function of that target in cellular signaling pathways. This could lead to a better understanding of disease mechanisms and the identification of new therapeutic strategies.
Table 2: Potential In Vitro Assays for Target Identification of this compound
| Assay Type | Purpose | Potential Outcome |
|---|---|---|
| Kinase Inhibition Assay | To determine if the compound inhibits the activity of specific kinases. | Identification of the compound as a kinase inhibitor. |
| Protease Activity Assay | To assess the compound's ability to inhibit various proteases. | Discovery of potential anti-proteolytic activity. |
| Receptor Binding Assay | To measure the affinity of the compound for specific receptors. | Identification of receptor-mediated signaling pathways affected by the compound. |
| Cell Viability Assay | To evaluate the cytotoxic effects of the compound on different cell lines. | Indication of potential anticancer or antimicrobial properties. |
Exploration of New Methodologies for Synthesis and Characterization
The development of efficient and scalable synthetic routes for this compound and its analogues is crucial for advancing preclinical research. While general methods for the synthesis of morpholine derivatives are known, optimizing these methods for this specific compound could improve yield and purity. researchgate.net
Modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could be explored to streamline the production process. e3s-conferences.org Additionally, advanced analytical techniques are necessary for the thorough characterization of these compounds. Techniques such as 2D NMR spectroscopy and X-ray crystallography can provide detailed structural information, which is essential for understanding the compound's properties and for rational drug design.
Q & A
Q. What are the recommended synthetic routes for 4-(3-Bromobenzoyl)-3,3-dimethylmorpholine, and how can reaction conditions be optimized?
Methodological Answer:
- Key Route: Aryl bromide coupling via transition-metal catalysis (e.g., nickel-catalyzed amination) is effective. For example, morpholine derivatives can be synthesized using aryl bromides and amines under basic conditions (Cs₂CO₃ in DMF at 80°C) .
- Optimization: Adjust stoichiometry (e.g., 3:1 amine-to-aryl bromide ratio) and reaction time (overnight stirring) to improve yield. Monitor purity via HPLC or TLC, and purify using silica gel chromatography (ethyl acetate/petroleum ether gradient) .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Assign peaks using δ values (e.g., aromatic protons at ~7.4–7.8 ppm, morpholine protons at ~3.2–4.3 ppm) .
- HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy .
- Purity Assessment: Use HPLC (>95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data for this compound?
Methodological Answer:
- Case Study: In anti-HIV protease assays (e.g., 97.03% inhibition at 100 µM ), variability may arise from assay conditions (enzyme concentration, pH).
- Approach:
- Replicate experiments with standardized protocols (e.g., fixed enzyme/substrate ratios).
- Use orthogonal assays (e.g., fluorescence-based protease activity) to cross-validate results .
- Perform dose-response studies to establish IC₅₀ values and rule out false positives.
Q. How can computational modeling (e.g., DFT, molecular docking) enhance understanding of this compound’s reactivity and target interactions?
Methodological Answer:
- DFT Studies: Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental data .
- Docking: Use Autodock 4.2 to simulate binding to targets (e.g., HIV-1 protease). Validate poses with free-energy scoring (ΔG < -7 kcal/mol indicates strong binding) .
Q. What are the safety and handling protocols for this compound, given structural analogs like fenpropimorph?
Methodological Answer:
- Safety Data: Refer to UN GHS guidelines for morpholine derivatives:
- Toxicity Screening: Conduct Ames test (mutagenicity) and acute toxicity assays (OECD 423) prior to in vivo studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?
Methodological Answer:
- Troubleshooting Steps:
- Verify solvent purity (e.g., deuterated DMSO vs. CDCl₃) and concentration effects.
- Re-crystallize the compound to remove impurities; compare with single-crystal X-ray diffraction data if available .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .
Research Design Considerations
Q. What experimental controls are critical for biological assays involving this compound?
Methodological Answer:
- Positive Controls: Include known inhibitors (e.g., ritonavir for HIV-1 protease assays).
- Negative Controls: Use vehicle-only (DMSO) and scrambled compound analogs to rule out nonspecific effects .
- Data Normalization: Express activity as percentage inhibition relative to baseline (vehicle control) with triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
